

# Application Notes and Protocols for DPPG in Anionic Liposome Formulation

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Compound of Interest					
Compound Name:	Dipalmitoylphosphatidylglycerol				
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as DPPG, is an anionic phospholipid frequently utilized in the formulation of liposomes. Its negatively charged head group imparts anionic properties to the liposome surface, influencing its stability, drug encapsulation efficiency, and interaction with biological systems. These characteristics make DPPG-containing liposomes attractive vehicles for the delivery of a variety of therapeutic agents, including small molecule drugs, peptides, and nucleic acids. This document provides detailed application notes and experimental protocols for the formulation and characterization of DPPG-based anionic liposomes.

# **Applications of DPPG-Containing Liposomes**

Anionic liposomes formulated with DPPG have been investigated for a range of biomedical applications. The inclusion of DPPG can enhance the cellular uptake of liposomes and is known to form phase boundaries with high fusogenic potential in vesicular membranes.[1]

Key application areas include:

Cancer Therapy: DPPG-containing liposomes have been successfully used to encapsulate
and deliver chemotherapeutic agents like cisplatin and PARP1 inhibitors.[1][2][3] These
formulations can improve drug stability in circulation and enhance therapeutic efficacy.[1] For



instance, liposomes containing 10% DPPG showed better stability and improved survival in animal models treated with cisplatin.[1]

- Antimicrobial Delivery: Anionic liposomes can be formulated to carry antimicrobial peptides, such as thuricin CD, for oral delivery, demonstrating increased antibacterial action and stability.[4]
- Gene and Oligonucleotide Delivery: These liposomes can serve as carriers for genetic material, including plasmid DNA and oligonucleotides, for applications in gene therapy and as analytical tools.[5][6]
- Bio-inspired Models: DPPG-liposomes are used as synthetic models to study cancer-cell derived extracellular vesicles and their uptake by recipient cells.

## **Experimental Protocols**

# Protocol 1: Preparation of DPPG-Containing Liposomes by Thin-Film Hydration

This is one of the most common methods for preparing liposomes of various structures.[7] The thin-film hydration method followed by extrusion is a widely used technique for producing unilamellar liposomes with a controlled size distribution.[8]

#### Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)
- Cholesterol
- Chloroform
- Desired buffer solution (e.g., phosphate-buffered saline, PBS)
- Drug to be encapsulated (optional)

#### Equipment:

## Methodological & Application





- · Round-bottom flask
- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
- Syringes
- Nitrogen gas source
- Vortex mixer
- Incubator

#### Procedure:

- Lipid Film Formation:
  - Dissolve the desired amounts of lipids (e.g., DPPC, DPPG, and cholesterol in a specific molar ratio) in chloroform in a round-bottom flask.[8] If encapsulating a lipid-soluble drug, it should be added at this stage.[8]
  - Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature (Tc).[8]
  - Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[8]
  - To ensure complete removal of the solvent, further dry the film under a stream of nitrogen gas for approximately 10 minutes, followed by vacuum desiccation for at least one hour.
- Hydration:
  - Hydrate the lipid film by adding the desired aqueous buffer.[9] If encapsulating a watersoluble drug, it should be dissolved in this buffer.[8]



- Vortex the flask for about 30 seconds to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).[9]
- Incubate the liposome suspension in the buffer for approximately 30 minutes.
- Size Reduction (Extrusion):
  - To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.
  - Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
  - Transfer the liposome suspension to a syringe and pass it through the extruder multiple times (typically 10-20 passes). This process forces the liposomes through the pores, reducing their size and lamellarity.
- Purification (Optional):
  - To remove any unencapsulated drug, the liposome suspension can be purified using methods such as dialysis, gel filtration chromatography, or centrifugation.

## **Protocol 2: Characterization of DPPG Liposomes**

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
  - Dilute the liposome suspension with an appropriate buffer to a suitable concentration for measurement.
  - Transfer the diluted sample to a cuvette.
  - Measure the particle size (Z-average diameter), PDI, and zeta potential using a DLS instrument.



• Interpretation: The Z-average provides the mean hydrodynamic diameter of the liposomes. The PDI indicates the breadth of the size distribution (a value below 0.3 is generally considered acceptable for drug delivery applications).[10] The zeta potential measures the surface charge, which is indicative of the stability of the liposome dispersion. For anionic liposomes containing DPPG, a negative zeta potential is expected. A zeta potential below -30 mV generally indicates good colloidal stability.[2][3]

#### 2. Encapsulation Efficiency (%EE):

 Purpose: To determine the percentage of the initial drug that is successfully entrapped within the liposomes.

#### Procedure:

- Separate the liposomes from the unencapsulated drug using a suitable method (e.g., minicolumn centrifugation or dialysis).
- Disrupt the liposomes to release the encapsulated drug using a suitable solvent (e.g., methanol or a detergent solution).
- Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
- Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of initial drug) x 100

# **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on DPPG-containing liposomes.

Table 1: Physicochemical Characterization of DPPG Liposomes



Liposome Compositio n	Preparation Method	Z-Average (nm)	PDI	Zeta Potential (mV)	Reference
DPPG	Thin-film hydration, sonication	56.2 ± 0.4	< 0.3	-43 ± 2	[10]
DPPC/DPPG	Thin-film hydration, sonication	77.0 ± 0.8	0.22 ± 0.01	-38.8 ± 0.7	[2]
HSPC/mPEG 2000- DSPE/Chol/D PPG (10% mol)	Ethanol injection	Not specified	Not specified	Not specified	[1]
EggPC/DPP G	Not specified	Not specified	Not specified	Not specified	[5]

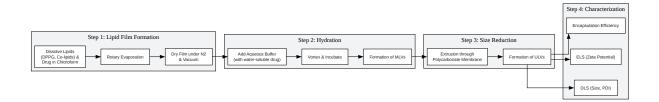
Table 2: Encapsulation Efficiency of Drugs in DPPG Liposomes

Drug	Liposome Composition	Encapsulation Efficiency (%)	Reference
Veliparib	DPPG	49 ± 2	[2]
Rucaparib	DPPG	>40	[3]
Niraparib	DPPG	>40	[3]
Cisplatin	HSPC/mPEG2000- DSPE/Chol/DPPG	Not specified	[1]

## **Visualizations**

Below are diagrams illustrating key concepts and workflows related to DPPG liposome formulation.

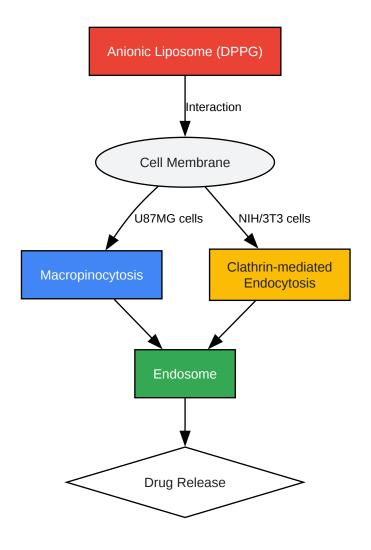




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Caption: Workflow for DPPG liposome preparation and characterization.





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Caption: Cellular uptake pathways of anionic liposomes.

## **Stability Considerations**

The stability of liposomal formulations is crucial for their therapeutic efficacy. DPPG contributes to the stability of liposomes due to the electrostatic repulsion between the negatively charged headgroups, which can prevent aggregation.[2] Studies have shown that DPPG liposomes can exhibit high stability, with zeta potential values more negative than -30 mV.[2][10] However, the concentration of DPPG can also influence stability. For instance, in a study with cisplatin-loaded liposomes, a 10% DPPG concentration resulted in better stability in the presence of serum compared to higher concentrations of 20% and 30%.[1] It was suggested that high densities of negatively charged residues might lead to repulsive forces within the lipid bilayer, causing instability and premature drug leakage.[1]



## Conclusion

DPPG is a versatile anionic phospholipid that plays a significant role in the formulation of liposomes for various drug delivery applications. Its negative charge influences key characteristics such as stability, drug encapsulation, and cellular interactions. By following standardized protocols for preparation and characterization, researchers can develop robust and effective DPPG-containing liposome formulations tailored to their specific therapeutic goals. The provided application notes and protocols serve as a comprehensive guide for scientists and professionals working in the field of drug delivery.

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